2-Benzyloxy-N-methoxy-N-methylbenzamide
Description
Significance of Benzamide (B126) Derivatives in Organic Synthesis
Benzamide derivatives are a cornerstone in the field of organic synthesis, serving as crucial building blocks for a multitude of more complex molecules. Their prevalence is notable in the pharmaceutical industry, where the benzamide moiety is a key structural feature in a wide range of therapeutic agents. These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties. The versatility of the benzamide functional group allows for its participation in various chemical reactions, making it an invaluable synthon for medicinal chemists and synthetic organic chemists alike.
Historical Development and Synthetic Utility of N-Methoxy-N-methylamides (Weinreb Amides)
The development of N-methoxy-N-methylamides, or Weinreb amides, by Steven M. Weinreb and Steven Nahm in 1981, marked a significant advancement in organic synthesis. This functional group provides a reliable and high-yielding method for the synthesis of ketones and aldehydes from carboxylic acid derivatives. The key to the success of Weinreb amides lies in their reaction with organometallic reagents. Unlike other acylating agents that are prone to over-addition to form tertiary alcohols, the reaction of a Weinreb amide with an organolithium or Grignard reagent typically stops cleanly at the ketone stage. This is attributed to the formation of a stable, chelated tetrahedral intermediate which collapses to the ketone only upon acidic workup. Similarly, reduction of Weinreb amides with common hydride reagents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) furnishes aldehydes in good yields. cmu.edu This predictable reactivity has made Weinreb amides indispensable tools in the synthesis of complex natural products and pharmaceuticals.
Structural Elucidation and Nomenclatural Aspects of 2-Benzyloxy-N-methoxy-N-methylbenzamide
The chemical compound at the center of this article is formally named this compound. A systematic examination of its name reveals its key structural components. The "benzamide" core indicates a benzene (B151609) ring attached to a carbonyl group which is, in turn, bonded to a nitrogen atom. The "2-Benzyloxy" prefix specifies that a benzyloxy group (-OCH2Ph) is attached to the second carbon atom of the benzene ring. The "N-methoxy-N-methyl" part of the name describes the substituents on the amide nitrogen, which are a methoxy (B1213986) group (-OCH3) and a methyl group (-CH3).
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 2-(benzyloxy)-N-methoxy-N-methylbenzamide |
| CAS Number | 873556-56-0 |
| Molecular Formula | C16H17NO3 |
| Molecular Weight | 271.31 g/mol |
| Canonical SMILES | CON(C)C(=O)C1=CC=CC=C1OCC2=CC=CC=C2 |
| InChI | InChI=1S/C16H17NO3/c1-17(19-2)16(18)14-10-6-7-11-15(14)20-12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 |
| InChIKey | ACWZSORVJMNLCV-UHFFFAOYSA-N |
Overview of Key Reaction Sites and Predicted Reactivity Profiles of the Compound
The structure of this compound presents several potential sites for chemical reactions, leading to a predictable yet versatile reactivity profile.
The Weinreb Amide Moiety: The N-methoxy-N-methylamide group is the primary site for nucleophilic acyl substitution. It is expected to react readily with a variety of organometallic reagents (e.g., Grignard reagents, organolithiums) to yield the corresponding ketones after workup. This reaction proceeds via the characteristic stable tetrahedral intermediate, preventing over-addition. Furthermore, this site is susceptible to reduction by hydride reagents to afford the corresponding aldehyde.
The Benzyloxy Group: The benzyloxy group is a common protecting group for phenols and is generally stable under many reaction conditions. However, it can be cleaved under specific conditions, most commonly through catalytic hydrogenation (e.g., using H2 and a palladium catalyst), which would yield the corresponding phenol (B47542) and toluene (B28343). Oxidative cleavage methods are also known. organic-chemistry.org
The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The positions of substitution will be directed by the existing ortho-benzyloxy and ortho-amide substituents.
Scope and Objectives of Academic Inquiry Pertaining to this compound
The academic interest in this compound and related structures stems from its potential as a versatile intermediate in the synthesis of more complex molecules, particularly those with biological activity. Research involving benzyloxy benzamide derivatives has explored their potential as neuroprotective agents and their application in medicinal chemistry. nih.govresearchgate.net The presence of the Weinreb amide functionality allows for the facile introduction of a variety of side chains at the carbonyl carbon, making it a valuable tool for creating libraries of compounds for drug discovery. Furthermore, the benzyloxy group can be deprotected to reveal a phenol, which can then be further functionalized. Therefore, the primary objective of academic inquiry into this compound would likely be its utilization as a key building block in the multi-step synthesis of novel organic compounds with potential applications in materials science or, more commonly, pharmacology.
Structure
3D Structure
Properties
CAS No. |
873556-56-0 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-methoxy-N-methyl-2-phenylmethoxybenzamide |
InChI |
InChI=1S/C16H17NO3/c1-17(19-2)16(18)14-10-6-7-11-15(14)20-12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 |
InChI Key |
ACWZSORVJMNLCV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Considerations
Direct Amidation Protocols for the Formation of 2-Benzyloxy-N-methoxy-N-methylbenzamide
The most straightforward approach to synthesizing this compound involves the direct coupling of 2-benzyloxybenzoic acid with N,O-dimethylhydroxylamine. This transformation hinges on the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the hydroxylamine.
Carboxylic Acid Activation Strategies
A variety of methods have been developed for the activation of carboxylic acids, each with its own advantages and limitations. The primary strategies include the formation of a more reactive acyl intermediate, such as an acid chloride, or the use of in situ coupling reagents.
Acid Chloride Formation: A common and effective method for activating 2-benzyloxybenzoic acid is its conversion to the corresponding acid chloride, 2-(benzyloxy)benzoyl chloride. chemicalbook.com This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. mychemblog.comresearchgate.netdoubtnut.comlibretexts.org The resulting acid chloride is highly electrophilic and readily reacts with N,O-dimethylhydroxylamine, usually in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to afford the desired Weinreb amide. researchgate.netslideshare.netglobalconference.infounacademy.com
Coupling Reagents: An alternative to the isolation of the acid chloride is the use of coupling reagents that generate a reactive acyl intermediate in situ. hepatochem.com These reagents are widely used in peptide synthesis and have been successfully applied to the formation of Weinreb amides. orientjchem.org For sterically hindered carboxylic acids, such as 2-benzyloxybenzoic acid, the choice of coupling reagent is crucial for achieving high yields. luxembourg-bio.com Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uranium/aminium salts. luxembourg-bio.com
Interactive Table: Comparison of Common Coupling Reagents for Amide Bond Formation.
| Coupling Reagent Class | Examples | General Features |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Widely used, but can lead to racemization and formation of N-acylurea byproducts. hepatochem.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, less racemization, but can be expensive. luxembourg-bio.com |
The selection of a specific coupling reagent and base combination is often determined through empirical optimization to maximize the yield of this compound while minimizing side reactions.
Optimization of Reaction Conditions: Solvent Effects, Temperature, and Additives
The efficiency of the direct amidation reaction is highly dependent on the reaction conditions. Careful optimization of solvent, temperature, and the use of additives can significantly impact the yield and purity of the final product.
Solvent Effects: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. Common solvents for amidation reactions include dichloromethane (B109758) (DCM), chloroform, toluene (B28343), and N,N-dimethylformamide (DMF). google.com For Weinreb amide synthesis, aprotic solvents are generally preferred to avoid competing reactions with the activated carboxylic acid.
Temperature: The reaction temperature is a critical parameter to control. While heating can increase the reaction rate, it can also lead to the decomposition of thermally sensitive reagents or products. nih.gov For the amidation of 2-(benzyloxy)benzoyl chloride, reactions are often carried out at room temperature or slightly below to control the exothermic reaction. researchgate.net When using coupling reagents, the temperature is typically maintained between 0 °C and room temperature. google.com
Alternative Synthetic Routes to the N-Methoxy-N-methylbenzamide Framework
Beyond the direct amidation of carboxylic acids, alternative strategies exist for the construction of the N-methoxy-N-methylbenzamide core structure. These methods often start from different functional groups and can offer advantages in specific synthetic contexts.
Conversion from Esters and Lactones
Modified Amidation Procedures
Various modifications to standard amidation protocols have been developed to improve yields, simplify purification, or tolerate sensitive functional groups. One such approach involves the use of triphosgene (B27547) and triphenylphosphine (B44618) to activate the carboxylic acid in situ for reaction with N,O-dimethylhydroxylamine. google.com This method provides a direct route from the carboxylic acid to the Weinreb amide. Other specialized coupling reagents and reaction conditions continue to be developed to address specific challenges in amide bond formation. lookchemmall.com
Introduction of the 2-Benzyloxy Moiety
The 2-benzyloxy group is a key structural feature of the target molecule. Its introduction can be achieved at different stages of the synthesis, either by starting with a pre-functionalized precursor or by modifying a benzamide (B126) derivative.
A common strategy involves the benzylation of a hydroxyl group at the 2-position of the benzene (B151609) ring. For instance, one could synthesize 2-hydroxy-N-methoxy-N-methylbenzamide and then introduce the benzyl (B1604629) group via a Williamson ether synthesis. nih.govchemscene.com This would typically involve deprotonating the phenolic hydroxyl group with a suitable base, followed by reaction with benzyl chloride or benzyl bromide. chemicalbook.comstansacademy.com
Alternatively, the synthesis can commence with 2-(benzyloxy)benzoic acid, which is commercially available or can be prepared from 2-hydroxybenzoic acid (salicylic acid) by benzylation. chemicalbook.comguidechem.comcymitquimica.com This pre-functionalized starting material can then be carried through the amidation protocols described in section 2.1. This approach avoids potential complications with protecting group manipulations later in the synthesis.
O-Alkylation Strategies for Phenolic Precursors
A common and effective strategy for the synthesis of this compound involves the benzylation of a phenolic precursor, specifically 2-hydroxy-N-methoxy-N-methylbenzamide. This method is advantageous as it builds the core amide structure first, followed by the introduction of the benzyl group.
The synthesis of the phenolic precursor, 2-hydroxy-N-methoxy-N-methylbenzamide, typically starts from salicylic (B10762653) acid (2-hydroxybenzoic acid). The carboxylic acid is first activated, commonly by conversion to an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-hydroxybenzoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as triethylamine or pyridine, to form the desired N-methoxy-N-methylamide, also known as a Weinreb amide.
Once the 2-hydroxy-N-methoxy-N-methylbenzamide is obtained, the critical O-alkylation step is performed. This is typically achieved through a Williamson ether synthesis. The phenolic hydroxyl group is deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide. For the synthesis of the target compound, benzyl bromide or benzyl chloride is the electrophile of choice.
| Step | Reactants | Reagents | Product |
| 1. Amide Formation | Salicylic acid, N,O-dimethylhydroxylamine hydrochloride | Thionyl chloride, Triethylamine | 2-hydroxy-N-methoxy-N-methylbenzamide |
| 2. O-Alkylation | 2-hydroxy-N-methoxy-N-methylbenzamide, Benzyl bromide | Potassium carbonate, Acetone (B3395972) | This compound |
This interactive table summarizes the O-alkylation strategy.
Common bases for the deprotonation of the phenol (B47542) include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like acetone or dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to confirm the consumption of the starting material and the formation of the product.
Sequential Functionalization Approaches
An alternative synthetic strategy involves the sequential functionalization of a starting material that already contains the benzyl ether moiety. This approach begins with 2-benzyloxybenzoic acid, which is commercially available or can be prepared by the benzylation of salicylic acid.
In this pathway, the 2-benzyloxybenzoic acid is converted into the corresponding N-methoxy-N-methylamide. Similar to the previous method, this involves the activation of the carboxylic acid, typically to an acyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride. A variety of coupling reagents used in peptide synthesis, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole), can also be employed for the direct conversion of the carboxylic acid to the Weinreb amide. nih.gov
| Step | Reactants | Reagents | Product |
| 1. Acid Activation | 2-Benzyloxybenzoic acid | Oxalyl chloride, DMF (cat.) | 2-Benzyloxybenzoyl chloride |
| 2. Amide Formation | 2-Benzyloxybenzoyl chloride, N,O-dimethylhydroxylamine hydrochloride | Pyridine, Dichloromethane | This compound |
This interactive table outlines the sequential functionalization approach.
This sequential approach can be advantageous as it avoids potential side reactions that might occur during the O-alkylation of the more complex 2-hydroxy-N-methoxy-N-methylbenzamide. The choice between this and the O-alkylation strategy often depends on the relative cost and availability of the starting materials, salicylic acid versus 2-benzyloxybenzoic acid.
Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound
Regardless of the synthetic route chosen, the purification and isolation of the intermediates and the final product, this compound, are critical to obtaining a compound of high purity.
For non-crystalline intermediates and the final product, which is often an oil or a low-melting solid, flash column chromatography is the most common purification method. rsc.org A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297). The polarity of the eluent is optimized to achieve good separation of the desired compound from any unreacted starting materials or byproducts.
Following column chromatography, the fractions containing the pure product are combined and the solvent is removed under reduced pressure using a rotary evaporator. orgsyn.org The resulting residue is then typically dried under high vacuum to remove any residual solvent.
If the intermediates or the final product are crystalline solids, recrystallization can be an effective purification technique. This involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for successful recrystallization.
Liquid-liquid extraction is a fundamental work-up procedure used after the reaction is complete to separate the product from inorganic salts and other water-soluble impurities. The reaction mixture is typically diluted with an organic solvent, such as ethyl acetate or dichloromethane, and washed sequentially with water, an acidic solution (e.g., dilute HCl) to remove basic impurities, and a basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities. chemicalbook.com The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated. rsc.org
The identity and purity of the synthesized compounds are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Reaction Mechanisms and Transformational Chemistry
Reactivity of the N-Methoxy-N-methylamide Functionality
The Weinreb amide is a highly valuable functional group in organic chemistry due to its controlled reactivity towards strong nucleophiles and reducing agents. wikipedia.org Unlike more reactive carboxylic acid derivatives like esters or acid chlorides, the Weinreb amide typically avoids over-addition or over-reduction, allowing for the high-yield synthesis of ketones and aldehydes. mychemblog.commychemblog.comorganic-chemistry.org
The most significant reaction of the Weinreb amide functionality is its clean and efficient coupling with organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, to produce ketones. wisc.edupsu.edu This transformation is a cornerstone of modern organic synthesis for constructing carbon-carbon bonds. wikipedia.org The reaction proceeds via nucleophilic addition of the organometallic reagent to the amide's carbonyl carbon. libretexts.orgyoutube.commasterorganicchemistry.comdalalinstitute.com
When 2-Benzyloxy-N-methoxy-N-methylbenzamide is treated with an organometallic reagent like a Grignard or organolithium species, a nucleophilic attack on the carbonyl carbon occurs. mychemblog.comwisc.edu Upon acidic workup, the resulting intermediate collapses to form a ketone. mychemblog.com A significant advantage of this method is the prevention of over-addition, a common side reaction with other acyl compounds where a second equivalent of the nucleophile attacks the newly formed ketone, leading to a tertiary alcohol. wikipedia.orgorganic-chemistry.orgresearchgate.net This high selectivity allows for the isolation of the desired ketone in excellent yields, even when an excess of the organometallic reagent is used. wisc.edu
While primarily used for ketone synthesis, Weinreb amides can also be converted to aldehydes through reduction, as will be discussed in section 3.1.2. Furthermore, specialized reagents can transform the Weinreb amide into related carbonyl compounds. orientjchem.orgnih.gov
| Weinreb Amide Substrate | Organometallic Reagent | Product | Typical Yield | Reference |
|---|---|---|---|---|
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | High | wisc.edu |
| N-methoxy-N-methylacetamide | n-Butyllithium | 2-Hexanone | High | mychemblog.com |
| α-siloxy Weinreb amide | n-Butyllithium | α-siloxy ketone | 83% | mychemblog.com |
| N-benzyloxycarbonyl-L-proline Weinreb amide | Various Grignard Reagents | N-Cbz-L-prolinyl ketones | Good-Excellent | organic-chemistry.org |
The unique stability of the reaction intermediate is the key to the success of the Weinreb ketone synthesis. organic-chemistry.org When a nucleophile attacks the carbonyl carbon of the N-methoxy-N-methylamide, a tetrahedral intermediate is formed. stackexchange.com This intermediate is stabilized by chelation, where the metal cation (e.g., Mg²⁺ or Li⁺) coordinates with both the newly formed anionic oxygen and the methoxy (B1213986) oxygen of the amide group. wikipedia.orgstackexchange.com This forms a stable five-membered ring chelate. mychemblog.comresearchgate.net
This chelated intermediate is stable at low temperatures and does not readily collapse to release the ketone until an aqueous or acidic workup is performed. wikipedia.orgstackexchange.com The stability of this adduct prevents the formation of an electrophilic carbonyl group in situ, thus inhibiting a second nucleophilic attack and the subsequent formation of tertiary alcohol byproducts. organic-chemistry.org This chelation-controlled stability distinguishes Weinreb amides from esters or acid chlorides, whose tetrahedral intermediates readily decompose, leading to over-addition products. wikipedia.orgstackexchange.com
The N-methoxy-N-methylamide group can be selectively reduced to an aldehyde using common hydride reagents. psu.edu Strong reducing agents like lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H) are frequently employed for this transformation. wikipedia.orgescholarship.orgresearchgate.net Similar to nucleophilic additions, the reaction proceeds through a stable, chelated tetrahedral intermediate that prevents over-reduction to the primary alcohol. stackexchange.com
The reduction with DIBAL-H, for example, forms a stable aluminum aminal intermediate. nih.gov This intermediate is robust enough to persist until a hydrolytic workup, at which point it collapses to furnish the aldehyde. nih.gov This method provides a reliable route to aldehydes from carboxylic acid derivatives and is often preferred over the reduction of more reactive species like acid chlorides or esters, which tend to yield alcohols. stackexchange.comescholarship.org
| Weinreb Amide Substrate | Reducing Agent | Product | Conditions | Reference |
|---|---|---|---|---|
| Aromatic/Aliphatic Weinreb Amides | LiAlH₄ | Corresponding Aldehyde | Low Temperature | wikipedia.orgresearchgate.net |
| Aromatic/Aliphatic Weinreb Amides | DIBAL-H | Corresponding Aldehyde | Low Temperature | escholarship.orgnih.gov |
| Various Weinreb Amides | Chloromagnesium dimethylaminoborohydride (MgAB) | Corresponding Aldehyde | Ambient Temperature | escholarship.orgescholarship.org |
While the primary reactivity of the Weinreb amide involves the carbonyl group, the nitrogen-oxygen (N-O) bond can also be cleaved under specific conditions. This transformation converts the N-methoxy-N-methylamide into a standard N-methylamide. Strategies for N-O bond cleavage include the use of strong bases, single-electron reductants, transition metal catalysts, or electrochemical methods. jst.go.jp
For instance, cathodic reduction in an electrolytic cell can efficiently cleave the N-O bond to afford the corresponding N-methylamide in high yield. jst.go.jp Mechanistic studies suggest a direct reduction of the N-methoxy amide generates a methoxy radical and an amide anion. jst.go.jp Other methods involve single-electron transfer (SET) using reagents like samarium(II) iodide or organophotocatalysis. chemrxiv.org In some cases, strongly basic reagents can induce an E2 elimination, leading to N-O bond cleavage and the formation of formaldehyde (B43269) alongside the N-methylamide anion. researchgate.net
Nucleophilic Addition Reactions (e.g., Grignard Reagents, Organolithium Reagents)
Transformations Involving the 2-Benzyloxy Substituent
Common methods for benzyl (B1604629) ether cleavage include:
Catalytic Hydrogenolysis: This is one of the most common and mildest methods, typically involving hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C). The reaction cleaves the carbon-oxygen bond, releasing the free phenol (B47542) and toluene (B28343) as a byproduct. thieme-connect.com
Strong Acids: Lewis or Brønsted acids can be used to cleave benzyl ethers, although this method is limited to substrates that can tolerate acidic conditions. organic-chemistry.org
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for cleaving p-methoxybenzyl (PMB) ethers but can also be used for simple benzyl ethers, sometimes with photoirradiation to improve reliability. organic-chemistry.org
Reductive Cleavage with Silanes: Mild conditions using triethylsilane (Et₃SiH) and a palladium catalyst can selectively cleave benzyl ethers in the presence of other reducible groups like aryl chlorides. thieme-connect.com
The ability to selectively deprotect the benzyl ether without affecting the Weinreb amide, or vice versa, is a key consideration in synthetic planning involving this compound. For example, the mild conditions of catalytic hydrogenolysis are unlikely to affect the robust Weinreb amide functionality.
Cleavage and Deprotection Strategies
The benzyloxy group serves as a common protecting group for phenols, and its removal (deprotection) is a key step in many synthetic sequences. The primary methods for cleaving the benzyl ether in compounds like this compound are hydrogenolysis and acid-mediated cleavage.
Hydrogenolysis: This is a widely used and generally mild method for deprotecting benzyl ethers. organic-chemistry.org The reaction is typically carried out using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas (H₂). organic-chemistry.org The process involves the cleavage of the carbon-oxygen bond of the ether, yielding the corresponding phenol and toluene as a byproduct. organic-chemistry.org For substrates containing other reducible functional groups, a hydrogen transfer source, such as 1,4-cyclohexadiene, can be employed to control the availability of hydrogen. organic-chemistry.org
Acid-Mediated Cleavage: Strong acids can also effect the cleavage of benzyl ethers. organic-chemistry.orgresearchgate.net This method is suitable for substrates that are not sensitive to acidic conditions. organic-chemistry.org The mechanism of acid-catalyzed ether cleavage generally proceeds via an Sₙ1 or Sₙ2 pathway. For a benzyl ether, the Sₙ1 mechanism is favored due to the stability of the resulting benzyl carbocation. nih.gov The process begins with the protonation of the ether oxygen, followed by the dissociation of the protonated ether to form a phenol and a stable benzyl carbocation. nih.gov This carbocation can then be trapped by a nucleophile present in the reaction medium. nih.gov Lewis acids have also been reported to facilitate the cleavage of benzyl ethers. researchgate.net
| Method | Reagents | Products | Key Features |
| Hydrogenolysis | H₂, Pd/C | Phenol, Toluene | Mild conditions, high yield. organic-chemistry.org |
| Acid-Mediated Cleavage | Strong acids (e.g., H₂SO₄) | Phenol, Benzyl-derived products | Suitable for acid-stable molecules. organic-chemistry.orgnih.gov |
Rearrangement Reactions
The presence of the benzyloxy group ortho to the Weinreb amide functionality in this compound makes it a potential substrate for rearrangement reactions, most notably the mdpi.comnih.gov-Wittig rearrangement.
Wittig Rearrangement of Benzyloxybenzamides: The mdpi.comnih.gov-Wittig rearrangement involves the transformation of an ether into an alcohol upon treatment with a strong base. nih.govmdpi.com In the context of benzyloxybenzamides, this reaction provides a route to substituted diarylmethanols. nih.gov The reaction is initiated by deprotonation of the benzylic carbon with a strong base, such as n-butyllithium, to form a carbanion. This is followed by a concerted mdpi.comnih.gov-shift of the carbanion onto the adjacent oxygen-bearing aromatic carbon, leading to the formation of a diarylmethanol product after workup. nih.govmdpi.com
Research has shown that the N-butylamide group is an effective promoter of the mdpi.comnih.gov-Wittig rearrangement of aryl benzyl ethers. nih.govacs.org While the diarylmethanol products from 3- or 4-benzyloxy-N-butylbenzamides are stable, the products derived from 2-benzyloxy-N-butylbenzamides are prone to spontaneous cyclization to form 3-arylphthalides. mdpi.com This cyclization can be accelerated by the presence of an acid like p-toluenesulfonic acid. mdpi.com While direct studies on this compound are limited, the reactivity patterns of analogous N-alkyl benzamides suggest its potential to undergo similar rearrangements. nih.gov
| Reactant | Base | Intermediate | Product | Reference |
| 2-Benzyloxy-N-butylbenzamide | n-Butyllithium | Benzyl carbanion | Diarylmethanol (unstable) -> 3-Arylphthalide | mdpi.com |
Reactivity of the Aromatic Ring System
The aromatic ring of this compound is subject to various transformations, including directed C-H functionalization and electrophilic/nucleophilic aromatic substitution.
C-H Functionalization Directed by the Amide Group
The Weinreb amide (N-methoxy-N-methylamide) group is a valuable directing group in transition metal-catalyzed C-H functionalization reactions. mdpi.comnih.gov It can coordinate to a metal center and position it over a specific C-H bond, enabling regioselective activation and substitution. mdpi.comresearchgate.net
Regioselectivity and Substrate Scope in Directed FunctionalizationThe regioselectivity of amide-directed C-H functionalization is a key advantage of this methodology. The directing group guides the reaction predominantly to the ortho position.rsc.orgacs.orgIn cases where the two ortho positions are inequivalent due to other substituents on the aromatic ring, the reaction often proceeds at the less sterically hindered position.acs.org
The substrate scope for these reactions is broad, tolerating a variety of functional groups on the aromatic ring. mdpi.com Both electron-donating and electron-withdrawing substituents are often well-tolerated. mdpi.comacs.org The versatility of the Weinreb amide as a directing group has been demonstrated in a range of C-H functionalization reactions, including arylation, olefination, and oxidation. mdpi.comnih.govnih.gov
| Catalyst System | Reaction Type | Directing Group | Outcome | Reference |
| Pd(OAc)₂ | Arylation | Weinreb Amide | Ortho-arylation | mdpi.com |
| [Cp*RhCl₂]₂ | Olefination | Weinreb Amide | Ortho-olefination | nih.gov |
| Ru(II) complexes | Oxidation | Weinreb Amide | Ortho-oxidation | mdpi.com |
Electrophilic and Nucleophilic Aromatic Substitution Considerations
Electrophilic Aromatic Substitution: The benzyloxy and N-methoxy-N-methylamide groups influence the reactivity of the aromatic ring towards electrophiles. The benzyloxy group is an activating, ortho, para-directing group due to the electron-donating resonance effect of the ether oxygen. libretexts.org The amide group is generally considered a deactivating, meta-directing group for electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group. youtube.com The interplay of these two substituents will determine the position of electrophilic attack. Given the strong activating nature of the benzyloxy group, electrophilic substitution would be expected to occur at the positions ortho and para to it.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. chemistrysteps.comlibretexts.org The aromatic ring of this compound is not highly activated towards SₙAr as it lacks strong electron-withdrawing substituents like nitro groups. libretexts.org Therefore, nucleophilic aromatic substitution is generally not a favored reaction pathway under standard conditions. chemistrysteps.commasterorganicchemistry.comyoutube.com
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The reactivity of this compound is significantly influenced by the interplay of its constituent functional groups: the Weinreb amide, the benzyloxy ether, and their ortho-relationship on the aromatic ring. This arrangement allows for a high degree of control over reaction outcomes, manifesting in notable chemo-, regio-, and stereoselectivity. While direct studies on the stereoselectivity of this specific molecule are not extensively documented, valuable insights can be drawn from the well-established chemistry of Weinreb amides and related ortho-alkoxyaryl systems.
Chemoselectivity
The N-methoxy-N-methylamide (Weinreb amide) functionality is renowned for its ability to undergo selective nucleophilic acyl substitution without the common side reaction of over-addition. This chemoselectivity stems from the formation of a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent. The N-methoxy group's oxygen atom coordinates to the metal cation (e.g., Li⁺ or Mg²⁺), stabilizing the intermediate and preventing its collapse and subsequent reaction with a second equivalent of the nucleophile until acidic workup.
This inherent stability allows for the selective transformation of the Weinreb amide in the presence of other reactive functional groups, such as esters, which would typically react under the same conditions. For instance, in a molecule containing both a Weinreb amide and a methyl ester, a Grignard reagent or an organolithium reagent will preferentially add to the Weinreb amide to form a ketone after workup, leaving the ester group intact. This high degree of chemoselectivity is a cornerstone of the synthetic utility of Weinreb amides, including this compound.
A notable example of the chemoselectivity of Weinreb amides is their conversion to ketones via a nonclassical Wittig reaction. This method is highly selective and tolerates the presence of various functional groups like nitriles and halides.
| Reactant Containing | Reagent | Selective Reaction at | Product after Workup | Reference |
|---|---|---|---|---|
| Weinreb Amide and Ester | Grignard Reagent (R-MgX) | Weinreb Amide | Ketone | General Weinreb Amide Reactivity |
| Weinreb Amide | Alkylidenetriphenylphosphorane | Weinreb Amide | Ketone | Nonclassical Wittig Reaction |
Regioselectivity
The regioselectivity in reactions of this compound is largely dictated by the ortho-directing ability of the N-methoxy-N-methylamide group in electrophilic aromatic substitution and metalation reactions. The amide functionality can act as a directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at a specific position.
In a related system, 2-(Benzyloxy)-N-butylbenzamide, the N-butyl amide group directs lithiation to the benzylic position of the ortho-benzyloxy group, initiating a nih.govrsc.org-Wittig rearrangement. This demonstrates the powerful directing effect of the amide group. When both ortho and para benzyloxy groups are present on a benzamide (B126) ring, treatment with n-butyllithium leads to the selective rearrangement of the ortho group. This pronounced regioselectivity is attributed to the ability of the amide to form a stable six-membered ring intermediate with the lithium cation and the benzylic proton, positioning the base for selective abstraction. It is highly probable that the N-methoxy-N-methylamide group in this compound would exert a similar powerful ortho-directing effect.
| Substrate | Reagent | Position of Reaction | Observed Outcome | Inferred Application |
|---|---|---|---|---|
| 2,4-Bis(benzyloxy)-N-butylbenzamide | n-Butyllithium | Benzylic position of the ortho-benzyloxy group | Selective nih.govrsc.org-Wittig rearrangement of the ortho-group | Directed functionalization at the benzylic position |
Stereoselectivity
While specific studies on the stereoselective reactions of this compound are limited, the potential for stereocontrol can be inferred from the principles of chelation-controlled nucleophilic additions to carbonyl compounds bearing a chiral center or a chelating group at the α- or β-position. The ortho-benzyloxy group in this compound can potentially act as a chelating moiety, influencing the facial selectivity of nucleophilic attack on the amide carbonyl.
In such a scenario, a Lewis acidic reagent could coordinate to both the carbonyl oxygen of the Weinreb amide and the oxygen of the ortho-benzyloxy group. This would create a rigid, planar five-membered chelate ring, effectively blocking one face of the carbonyl group. Consequently, an incoming nucleophile would preferentially attack from the less sterically hindered face, leading to a high degree of diastereoselectivity if a new stereocenter is formed.
This concept is well-established for α- and β-alkoxy aldehydes and ketones, where the stereochemical outcome (syn or anti) can often be controlled by the choice of a chelating or non-chelating Lewis acid (Cram's chelate vs. Felkin-Anh model). Given the chelating ability of the Weinreb amide itself, the additional presence of the ortho-benzyloxy group provides a strong basis for predicting potential stereocontrol in addition reactions.
Hypothetical Example of Chelation-Controlled Addition:
| Reaction Type | Key Feature | Proposed Intermediate | Expected Outcome |
|---|---|---|---|
| Nucleophilic addition of an organometallic reagent (e.g., R-Li) | Ortho-benzyloxy group | Formation of a rigid 5-membered chelate ring involving the Lewis acid, carbonyl oxygen, and ether oxygen | Diastereoselective addition of the nucleophile from the less hindered face |
Further research is required to experimentally validate and quantify the extent of chemo-, regio-, and stereoselectivity in various reactions of this compound. However, the existing knowledge of related chemical systems provides a strong predictive framework for its synthetic applications.
Advanced Spectroscopic and Structural Characterization
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of 2-Benzyloxy-N-methoxy-N-methylbenzamide, offering profound insights into its electronic and steric environment.
The ¹H NMR spectrum of this compound is anticipated to display a series of distinct signals, each revealing information about the chemical environment of the protons. The aromatic region is expected to be complex due to the presence of two phenyl rings. The protons of the benzamide (B126) ring, influenced by the electron-donating benzyloxy group at the ortho position, would likely appear at varied chemical shifts. The benzylic protons (O-CH₂-Ph) are expected to resonate as a characteristic singlet, typically in the range of 5.0-5.2 ppm. The protons of the phenyl ring of the benzyl (B1604629) group would likely appear in the 7.2-7.5 ppm region. The N-methoxy and N-methyl protons are expected to appear as distinct singlets, with the N-methyl protons typically resonating at a slightly higher field than the N-methoxy protons.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H (Benzamide ring) | 6.8 - 7.6 | m | - |
| Aromatic-H (Benzyl ring) | 7.2 - 7.5 | m | - |
| O-CH₂ (Benzylic) | 5.1 | s | - |
| N-OCH₃ | 3.5 | s | - |
Note: The predicted data is based on the analysis of structurally similar compounds. Actual experimental values may vary.
The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton. The carbonyl carbon of the Weinreb amide is a key diagnostic signal, expected to appear in the downfield region, typically around 168-172 ppm. The aromatic region will show a number of signals corresponding to the carbons of the two phenyl rings. The carbon of the benzyloxy group attached to the benzamide ring is expected to be significantly deshielded. The benzylic carbon (O-CH₂) will likely resonate around 70-75 ppm. The N-methoxy and N-methyl carbons will appear as sharp singlets at higher field.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | 169.5 |
| Aromatic C-O | 157.0 |
| Aromatic C (quaternary) | 137.0, 130.0 |
| Aromatic CH | 113.0 - 132.0 |
| O-CH₂ (Benzylic) | 71.0 |
| N-OCH₃ | 61.5 |
Note: The predicted data is based on the analysis of structurally similar compounds. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, helping to identify adjacent protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. For instance, the benzylic carbon signal would show a cross-peak with the benzylic proton signal. usm.my
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. usm.my Key expected correlations would include the N-methyl and N-methoxy protons to the carbonyl carbon, and the benzylic protons to the aromatic carbons of both rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the molecule's conformation. For example, NOE correlations might be observed between the benzylic protons and the protons on the benzamide ring, as well as between the N-methyl/N-methoxy protons and nearby aromatic protons, which would help to define the preferred orientation of these groups.
The N-C(O) amide bond in this compound is known to exhibit restricted rotation, which can lead to the observation of conformational isomers (rotamers) at lower temperatures. Variable temperature NMR studies would be instrumental in probing this dynamic process. As the temperature is lowered, the rate of rotation around the amide bond would decrease, potentially leading to the broadening and eventual splitting of the N-methyl and N-methoxy signals into two distinct sets of resonances, one for each rotamer. By analyzing the spectra at different temperatures, the energy barrier to this rotation could be determined. Similarly, rotation around the C-O bond of the benzyloxy group could also be investigated.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can unequivocally verify the molecular formula. The calculated exact mass for C₁₆H₁₇NO₃ is 271.12084 Da. The experimentally determined mass from an HRMS analysis should be in very close agreement with this theoretical value. Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information. Key expected fragmentation pathways would include the cleavage of the benzyl group, loss of the methoxy (B1213986) group, and fragmentation of the amide moiety.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a rapid and non-destructive method for identifying the functional groups present in this compound and probing its conformational state.
The FT-IR spectrum is expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide would also be present. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The characteristic C-O stretching vibrations of the ether linkage in the benzyloxy group would also be a prominent feature.
Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the benzyloxy group may also be a notable feature. By comparing the FT-IR and Raman spectra, a more complete vibrational analysis can be achieved, aiding in the conformational assessment of the molecule.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3030 - 3100 | 3030 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| Amide C=O Stretch | 1650 - 1670 | 1650 - 1670 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
| C-O Ether Stretch | 1240 - 1260 (asymmetric), 1020-1050 (symmetric) | 1020 - 1050 |
Note: The predicted data is based on characteristic group frequencies and data from similar compounds. Actual experimental values may vary.
X-ray Crystallography for Solid-State Structural Analysis and Bond Parameters
Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific X-ray crystallography data for the solid-state structure of this compound could be located. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific bond parameters (bond lengths and angles) is not available at this time.
Therefore, a definitive analysis of the solid-state structure and precise bond parameters of this compound awaits experimental determination through single-crystal X-ray diffraction studies. Such an investigation would be necessary to provide the foundational data for the tables on crystallographic data, selected bond lengths, and selected bond angles that were intended for this section.
Computational and Theoretical Chemistry
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of "2-Benzyloxy-N-methoxy-N-methylbenzamide" at the atomic level. These calculations allow for the prediction of various chemical attributes from first principles.
DFT studies are central to understanding the electronic environment of "this compound". By solving the Kohn-Sham equations, typically using a hybrid functional such as B3LYP or a meta-hybrid functional like M06-2X combined with a Pople-style basis set (e.g., 6-311++G(d,p)), a detailed picture of the electron density distribution can be obtained. researchgate.netepstem.netnih.gov
From these calculations, key electronic descriptors can be derived. The distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is expected to be localized primarily on the electron-rich benzyloxy and benzamide (B126) rings, indicating the regions most susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the carbonyl group and the aromatic ring, highlighting the sites for potential nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
Furthermore, Natural Bond Orbital (NBO) analysis can be employed to investigate charge distribution, hyperconjugative interactions, and the nature of the chemical bonds within the molecule. This analysis provides quantitative data on the delocalization of electron density, such as the interaction between the nitrogen lone pair and the carbonyl π* orbital, which is characteristic of the amide resonance. nih.gov A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, with negative potential (typically colored red or yellow) concentrated around the electronegative oxygen and nitrogen atoms, and positive potential (blue) around the hydrogen atoms. nih.gov
Table 1: Predicted Electronic Properties from DFT Calculations (Note: The following table is illustrative of the types of data obtained from DFT calculations and is not based on published experimental or computational results for this specific molecule.)
| Property | Predicted Value/Description | Computational Method |
| HOMO Energy | Expected to be in the range of -6.0 to -7.0 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | Expected to be in the range of -1.0 to -2.0 eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | Approximately 4.0 to 5.0 eV | B3LYP/6-311++G(d,p) |
| Dipole Moment | Estimated to be significant due to polar groups | B3LYP/6-311++G(d,p) |
| NBO Charge on Carbonyl Oxygen | Highly negative, indicating a nucleophilic site | NBO Analysis |
| NBO Charge on Amide Nitrogen | Negative, but reduced due to resonance | NBO Analysis |
Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum by calculating the energies of electronic transitions. nih.gov The primary electronic transitions for "this compound" would likely be π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl group.
Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. These theoretical spectra, when appropriately scaled to account for anharmonicity and other systematic errors, can aid in the assignment of experimental spectral bands. epstem.net Key vibrational modes would include the C=O stretching frequency of the amide, C-N stretching, and various aromatic C-H and C=C vibrations.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov Theoretical chemical shifts are calculated relative to a standard (e.g., tetramethylsilane) and can be correlated with experimental data to confirm the molecular structure.
Table 2: Predicted Spectroscopic Parameters (Note: This table illustrates the expected parameters from computational predictions and is not based on reported data for this compound.)
| Spectroscopic Technique | Parameter | Predicted Value Range |
| UV-Vis (TD-DFT) | λmax (π → π*) | ~250-280 nm |
| IR (DFT) | ν(C=O) | ~1650-1680 cm⁻¹ |
| ¹H NMR (GIAO) | δ (N-CH₃) | ~3.3-3.5 ppm |
| ¹H NMR (GIAO) | δ (O-CH₃) | ~3.7-3.9 ppm |
| ¹³C NMR (GIAO) | δ (C=O) | ~168-172 ppm |
Computational chemistry allows for the exploration of reaction mechanisms involving "this compound". By mapping the potential energy surface, it is possible to identify transition states and calculate activation energies for various chemical transformations. For instance, the hydrolysis of the amide bond or reactions at the benzylic position could be modeled. Transition state theory can then be used to estimate reaction rates. researchgate.net Such studies are crucial for understanding the compound's stability and reactivity profile under different conditions. The calculations would involve locating the transition state structure and confirming it has a single imaginary frequency.
Conformational Analysis and Molecular Mechanics
The flexibility of "this compound" arises from the rotation around several single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.
Rotation around the C(O)-N bond of the amide group is known to be restricted due to the partial double bond character arising from resonance. This restricted rotation can lead to the existence of distinct rotational isomers (rotamers). The energy barrier for this rotation in amides is typically in the range of 15-20 kcal/mol. nih.gov Computational methods can precisely calculate this barrier by mapping the energy profile as a function of the C-C(O)-N-C dihedral angle.
Similarly, rotation around the Ar-O, O-CH₂, and CH₂-Ph bonds of the benzyloxy group, as well as the Ar-C(O) bond, contributes to the molecule's conformational landscape. The rotational barriers for these single bonds are generally much lower than that of the amide bond. researchgate.net Steric hindrance between the bulky benzyloxy group at the ortho position and the amide functionality will significantly influence these rotational profiles.
Table 3: Estimated Rotational Energy Barriers (Note: These are typical values for similar functional groups and have not been specifically calculated for the title compound.)
| Bond | Description | Estimated Rotational Barrier (kcal/mol) |
| C(O)-N | Amide Bond Rotation | 16 - 22 |
| Ar-C(O) | Phenyl to Carbonyl Rotation | 4 - 8 |
| Ar-O | Phenyl to Ether Oxygen Rotation | 3 - 6 |
| O-CH₂ | Ether Oxygen to Methylene Rotation | 2 - 5 |
To identify the most stable conformers, a systematic or stochastic search of the conformational space can be performed using molecular mechanics or semi-empirical methods, followed by geometry optimization of the low-energy structures at a higher level of theory (e.g., DFT). The relative stabilities of the conformers are determined by their calculated energies (including zero-point vibrational energy corrections).
For "this compound", the key conformational preferences will be determined by the interplay of several factors:
Steric Repulsion : The bulky ortho-benzyloxy group will likely force the amide group out of the plane of the phenyl ring to minimize steric clash. researchgate.net
Electronic Effects : The orientation of the amide and benzyloxy groups will affect the delocalization of electrons within the aromatic system.
Intramolecular Interactions : Potential weak intramolecular hydrogen bonds or other non-covalent interactions could stabilize certain conformations.
It is expected that the global minimum energy conformer will adopt a geometry that optimally balances these competing steric and electronic effects. The population of each conformer at a given temperature can be estimated using the Boltzmann distribution based on their relative free energies.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Extensive searches of scientific literature and computational chemistry databases did not yield any specific molecular dynamics (MD) simulation studies focused on this compound. As a result, there are no published data on the dynamic behavior and intermolecular interactions of this specific compound derived from MD simulations to report at this time.
While MD simulations are a powerful tool for understanding the conformational landscape, flexibility, and interaction patterns of molecules over time, it appears that this particular compound has not yet been the subject of such detailed computational investigation.
Future molecular dynamics research on this compound could provide valuable insights into:
Conformational Preferences: Elucidating the dominant shapes the molecule adopts in different solvent environments.
Interaction with Biological Targets: Simulating how the compound might bind to and interact with proteins or other biological macromolecules.
Solvation Effects: Understanding how the surrounding solvent molecules influence the compound's structure and dynamics.
Researchers in the field of computational chemistry are encouraged to explore the dynamic properties of this compound to fill the current knowledge gap.
Applications in Organic Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate for Carbon-Carbon Bond Formation
The N-methoxy-N-methylamide moiety, commonly known as a Weinreb amide, is a cornerstone of modern synthetic chemistry for the controlled formation of carbon-carbon bonds. This functional group is prized for its ability to react with a wide range of nucleophiles to produce carbonyl compounds without the common side reaction of over-addition.
2-Benzyloxy-N-methoxy-N-methylbenzamide is an excellent precursor for the synthesis of 2-benzyloxy-substituted ketones and aldehydes. The Weinreb amide functionality allows for the conversion of the amide into a ketone through reaction with organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). The reaction proceeds through a stable, chelated five-membered ring intermediate. This intermediate is stable under the reaction conditions and does not collapse to the ketone until an acidic workup is performed. This stability prevents the common problem of over-addition, where the organometallic reagent would react with the newly formed ketone to produce a tertiary alcohol. This method allows for the high-yield synthesis of a diverse range of ketones.
Furthermore, the Weinreb amide can be selectively reduced to the corresponding aldehyde using mild hydride reducing agents, such as diisobutylaluminium hydride (DIBAL-H). The reaction mechanism is similar, forming a stable intermediate that, upon aqueous workup, hydrolyzes to furnish the aldehyde. This provides a reliable route to 2-benzyloxybenzaldehyde and its derivatives.
Table 1: Representative Transformations of this compound Note: The following table illustrates the expected reactivity of this compound based on the known chemistry of Weinreb amides. Specific yield data for this exact substrate is not extensively documented in publicly available literature.
| Starting Material | Reagent | Product Type | Representative Product Structure |
|---|
While not typically used for direct cyclization, this compound is a valuable precursor to intermediates used in the synthesis of nitrogen-containing heterocycles. The ketones and aldehydes produced from this compound (as described in 6.1.1) are versatile starting materials for constructing heterocyclic rings.
For instance, 2-benzyloxybenzaldehyde can undergo condensation reactions with various nitrogen-containing nucleophiles. Reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazole (B372694) derivatives. Similarly, condensation with amines can form imines, which can then undergo further cyclization reactions to produce a variety of heterocyclic systems. The synthesis of heterocycles from 2-acylbenzoic acids and their derivatives is a well-established field, highlighting the potential of the products derived from the title compound. researchgate.net The 2-alkoxy benzaldehyde (B42025) moiety is a known building block for a wide range of N-, O-, and S-heterocycles. nih.gov
In the context of multi-step total synthesis, this compound offers a robust and versatile molecular scaffold. Its structure contains several key features that are advantageous for the construction of complex molecules:
A stable aromatic core: The benzene (B151609) ring provides a rigid framework onto which further complexity can be built.
Two distinct functional handles: The Weinreb amide and the benzyloxy ether are orthogonal in their reactivity. The Weinreb amide can be converted into a ketone or aldehyde, while the benzyl (B1604629) group on the ether can be removed under hydrogenolysis conditions to reveal a phenol (B47542). This allows for selective, stepwise manipulation of the molecule.
Stereoelectronic control: The ortho-substituent (benzyloxy group) can influence the stereochemical outcome of reactions on adjacent groups, providing a degree of control in complex synthetic sequences.
This combination of features makes the molecule an attractive starting point for synthetic campaigns targeting complex, non-biological molecules where precise control over functional group manipulation is required.
Potential Applications as a Functional Material Precursor (e.g., Polymer Chemistry, Photoactive Materials)
The structural elements of this compound suggest its potential as a precursor for functional materials. Aromatic amides, or aramids, are a class of high-performance polymers known for their thermal stability and mechanical strength. researchgate.net By modifying the core structure of this compound, it could potentially be developed into a monomer for polymerization. For example, conversion of the Weinreb amide to a carboxylic acid and removal of the benzyl group to reveal a phenol could create a hydroxy-acid monomer suitable for polyester (B1180765) synthesis. Alternatively, introducing an amino group onto one of the aromatic rings could create a monomer for polyamide synthesis. acs.org The presence of bulky aromatic groups (benzyl and benzoyl) could influence the final properties of the polymer, such as solubility and glass transition temperature. researchgate.net
Furthermore, the extended π-system across the two aromatic rings suggests potential applications in the field of photoactive materials. Many organic molecules used in applications such as organic light-emitting diodes (OLEDs) and sensors contain conjugated aromatic systems. The benzamide (B126) core could serve as a basic chromophore, which could be further functionalized to tune its optical and electronic properties. ontosight.ai
Development of Catalytic Systems Involving this compound or its Derivatives
While this compound is not itself a catalyst, its derivatives hold potential for use as ligands in transition metal catalysis. The molecule contains oxygen and nitrogen atoms with lone pairs of electrons that can coordinate to a metal center. The development of ligands is crucial for controlling the reactivity and selectivity of catalytic reactions. nih.gov
By chemically modifying the structure, it could be converted into a bidentate or tridentate ligand. For instance, functionalization of the benzyl group or the benzoyl ring with additional donor atoms (such as nitrogen in a pyridine (B92270) ring or phosphorus in a phosphine (B1218219) group) could create a chelating ligand. Benzamide-derived structures and other heterocyclic compounds have been successfully employed as ligands in various catalytic systems, including palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.netnih.gov The steric and electronic properties of such a ligand could be fine-tuned by altering the substituents, potentially leading to the development of new, efficient catalytic systems for important organic transformations.
Derivatives and Analogues: Synthesis and Structure Reactivity Relationships
Systematic Modification of the N-Methoxy-N-methylamide Moiety
The N-methoxy-N-methylamide, or Weinreb amide, is a crucial functional group that serves as a stable and versatile precursor for the synthesis of ketones and aldehydes. Systematic modifications to this moiety can influence the reactivity of the carbonyl group and the stability of the tetrahedral intermediate formed during nucleophilic acyl substitution reactions.
Variations in the N-alkoxy and N-alkyl substituents of the Weinreb amide can be achieved through the use of different N,O-dialkylhydroxylamines in the amide formation step. For instance, employing N-ethoxy-N-methylhydroxylamine or N-methoxy-N-ethylhydroxylamine in the coupling reaction with 2-benzyloxybenzoic acid or its corresponding acyl chloride would yield the respective N-ethoxy-N-methyl or N-methoxy-N-ethyl analogues. The synthesis of various N-alkoxy amines and hydroxylamines can be accomplished through methods such as the iridium-catalyzed transfer hydrogenation of oximes. mdpi.com
The nature of the N-alkoxy and N-alkyl groups can impact the reactivity of the amide. For example, bulkier alkyl groups on the nitrogen atom may introduce steric hindrance, potentially slowing the rate of nucleophilic attack at the carbonyl carbon. Conversely, altering the electronic properties of the alkoxy group could modulate the electrophilicity of the carbonyl.
A study on the cross-dehydrogenative N–N coupling of methoxyamides highlighted the essential role of the N-methoxy group in enabling the reaction, as replacement with N-methyl or N-phenyl benzamides resulted in no conversion. nih.gov This suggests that the N-methoxy group imparts unique reactivity to the amide, which can be exploited in various chemical transformations.
Below is a table illustrating potential modifications to the N-methoxy-N-methylamide moiety and the expected impact on reactivity.
| N-Alkoxy Group | N-Alkyl Group | Expected Impact on Reactivity |
| Methoxy (B1213986) | Ethyl | Minor increase in steric hindrance. |
| Ethoxy | Methyl | Potential for altered electronic effects and stability. |
| Isopropoxy | Methyl | Significant increase in steric hindrance. |
| Methoxy | Isopropyl | Significant increase in steric hindrance. |
These modifications allow for a systematic investigation into the structure-reactivity relationships of the Weinreb amide functionality, providing insights into how changes in the N-substituents affect the outcomes of subsequent reactions.
Diversification of the 2-Benzyloxy Group (e.g., Variations in Aryl Substitution, Alkoxy Chain Length)
The 2-benzyloxy group plays a significant role in defining the steric and electronic environment around the amide functionality. Diversification of this group through variations in the substitution pattern of the benzyl (B1604629) aryl ring or by altering the length of the alkoxy chain can lead to analogues with distinct properties.
Variations in Aryl Substitution:
The synthesis of analogues with substituted benzyl groups can be readily achieved by reacting 2-hydroxy-N-methoxy-N-methylbenzamide with a range of substituted benzyl halides. This approach allows for the introduction of various electron-donating or electron-withdrawing groups onto the phenyl ring of the benzyloxy moiety. For example, using 4-methoxybenzyl chloride would introduce an electron-donating group, while 4-nitrobenzyl chloride would introduce an electron-withdrawing group.
The electronic nature of the substituent on the benzyl ring can influence the reactivity of the entire molecule. Electron-donating groups can increase the electron density of the benzyloxy oxygen, potentially affecting the electronic properties of the main benzene (B151609) ring. Conversely, electron-withdrawing groups can decrease this electron density.
A study on 2-phenoxybenzamides, which are structurally related to 2-benzyloxybenzamides, demonstrated that substitutions on the phenoxy ring had a significant impact on the biological activity of the compounds. researchgate.netresearchgate.netacs.org This underscores the importance of exploring a variety of aryl substitutions to establish comprehensive structure-activity relationships (SAR).
Variations in Alkoxy Chain Length:
Altering the length of the alkoxy chain provides another avenue for diversification. Instead of a benzyloxy group, shorter or longer alkoxy chains can be introduced at the 2-position. For instance, a 2-methoxy or 2-ethoxy group can be installed, or longer chains such as propoxy or butoxy groups can be utilized. These modifications can be accomplished by Williamson ether synthesis, reacting 2-hydroxy-N-methoxy-N-methylbenzamide with the corresponding alkyl halide.
The length and branching of the alkoxy chain can influence the molecule's lipophilicity and steric profile. A study on 2-benzylbenzimidazole 'nitazene' opioids found that the alkoxy chain length markedly influenced the potency of the compounds. This highlights how subtle changes in the alkoxy substituent can have a profound impact on the molecule's interaction with biological targets.
The following table summarizes potential modifications to the 2-benzyloxy group and their likely effects.
| Modification | Example Substituent | Potential Effects |
| Aryl Substitution (Electron-Donating) | 4-Methoxybenzyl | Increased electron density on the benzyloxy oxygen. |
| Aryl Substitution (Electron-Withdrawing) | 4-Nitrobenzyl | Decreased electron density on the benzyloxy oxygen. |
| Alkoxy Chain Length (Shorter) | Methoxy, Ethoxy | Decreased lipophilicity and steric bulk. |
| Alkoxy Chain Length (Longer) | Propoxy, Butoxy | Increased lipophilicity and steric bulk. |
Substitution Pattern Effects on the Benzene Ring: Electronic and Steric Influences on Reactivity and Selectivity
The reactivity and selectivity of the central benzene ring in 2-Benzyloxy-N-methoxy-N-methylbenzamide are significantly influenced by the nature and position of its substituents. The interplay of electronic and steric effects governs the outcomes of various chemical transformations, particularly electrophilic aromatic substitution and nucleophilic acyl substitution reactions.
Electronic Influences:
Substituents on the benzene ring can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These groups exert their influence through inductive and resonance effects. youtube.com
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and carbonyl (-COR) are deactivating groups. They decrease the electron density of the benzene ring, making it less reactive towards electrophiles. EWGs typically direct incoming electrophiles to the meta position.
The reactivity of the amide carbonyl towards nucleophilic acyl substitution is also affected by the electronic nature of the substituents on the benzene ring. EWGs on the ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, EDGs can decrease its electrophilicity. Amides are generally the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution due to resonance stabilization. amanote.com
Steric Influences:
Steric hindrance plays a crucial role in determining the regioselectivity of reactions, especially when bulky substituents are present. ias.ac.in In this compound, the 2-benzyloxy group is relatively bulky and can hinder the approach of reactants to the adjacent ortho position (position 3). This steric hindrance can lead to a preference for substitution at the less hindered para position (position 5).
The steric effect of ortho substituents has been shown to influence the rate of reactions such as the acidic hydrolysis of benzamides. youtube.com Similarly, in electrophilic aromatic substitution reactions, a bulky directing group generally leads to a stronger preference for the para product over the ortho product.
The following table provides examples of how different substituents on the benzene ring might influence reactivity and selectivity.
| Substituent at C4 | Electronic Effect | Steric Effect | Expected Outcome in Electrophilic Aromatic Substitution |
| -OCH3 | Strong EDG | Moderate | Increased reactivity, directs to C3 and C5. |
| -Cl | Weak EWG (Inductive), Weak EDG (Resonance) | Small | Decreased reactivity, directs to C3 and C5. |
| -NO2 | Strong EWG | Moderate | Significantly decreased reactivity, directs to C3 and C5. |
| -CH3 | Weak EDG | Small | Increased reactivity, directs to C3 and C5. |
Synthesis of Chiral Analogues and Stereochemical Investigations
The introduction of chirality into the this compound scaffold opens up possibilities for stereochemical investigations and the development of enantiomerically pure compounds. Chirality can be introduced at various positions, including the benzylic carbon of the benzyloxy group, or by creating atropisomers through restricted rotation around the aryl-carbonyl bond.
Synthesis of Chiral Analogues:
One approach to synthesizing chiral analogues is to start with a chiral building block. For example, using an enantiomerically pure substituted benzyl alcohol, such as (R)- or (S)-1-phenylethanol, in the etherification of 2-hydroxy-N-methoxy-N-methylbenzamide would introduce a stereocenter at the benzylic position. Subsequent reactions could then be studied to determine the influence of this stereocenter on the stereochemical outcome of the transformations.
Another strategy involves the use of chiral auxiliaries or catalysts to induce stereoselectivity in a reaction. For instance, asymmetric hydrogenation of a suitable precursor could establish a chiral center. The stereoselective synthesis of chiral amides can also be achieved using racemization-free coupling reagents.
The synthesis of axially chiral benzamides has been accomplished using planar chiral (arene)chromium complexes. This methodology involves ortho-lithiation of an enantiomerically pure complex followed by electrophilic quenching to create axially chiral products. Peptide-catalyzed enantioselective bromination has also been employed to synthesize atropisomeric benzamides. researchgate.net
Stereochemical Investigations:
Once chiral analogues are synthesized, their stereochemical properties can be investigated using various analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can be used to determine enantiomeric excess.
Stereochemical investigations can provide valuable insights into the mechanism of reactions and the nature of transition states. For example, studying the diastereoselectivity of a reaction on a chiral substrate can help elucidate the facial selectivity of the reagent addition.
The following table outlines potential strategies for the synthesis of chiral analogues and the corresponding stereochemical investigations.
| Strategy for Introducing Chirality | Example | Stereochemical Investigation |
| Use of Chiral Starting Material | Reaction with (S)-1-phenylethanol | Determination of diastereomeric ratio by NMR or HPLC. |
| Asymmetric Catalysis | Enantioselective reduction of a ketone precursor | Measurement of enantiomeric excess by chiral HPLC. |
| Chiral Auxiliary | Attachment of a chiral auxiliary to the nitrogen | Analysis of diastereoselectivity and subsequent removal of the auxiliary. |
| Atropisomer Synthesis | Restricted rotation due to bulky ortho-substituents | Resolution of atropisomers and study of their rotational barriers. |
Future Research Directions
Exploration of Novel Synthetic Pathways and Catalytic Transformations
The synthesis of N-methoxy-N-methylamides, or Weinreb amides, is a cornerstone of modern organic chemistry, and future research will likely focus on developing more efficient and novel routes to 2-Benzyloxy-N-methoxy-N-methylbenzamide and its derivatives.
Novel Synthetic Routes: Current methods often involve the coupling of an activated carboxylic acid with N,O-dimethylhydroxylamine. researchgate.net Future pathways could explore one-pot syntheses directly from 2-benzyloxybenzoic acid using milder and more efficient coupling reagents, potentially avoiding the need for isolating reactive intermediates like acid chlorides. organic-chemistry.orgtandfonline.com For instance, methods employing phosphorus trichloride (B1173362) or photochemically activated protocols could offer streamlined, high-yield alternatives to traditional approaches. organic-chemistry.orgresearchgate.net
Catalytic Transformations: The aromatic core and the amide functionality of the molecule are ripe for exploration using advanced catalytic methods.
C-H Activation: Ruthenium-catalyzed C–H activation and annulation reactions have been successfully applied to N-alkoxybenzamides. nih.govrsc.org Future work could investigate intramolecular C-H activation of the benzyloxy group's phenyl ring or the benzamide (B126) ring itself, leading to complex polycyclic structures.
Palladium-Catalyzed Reactions: Palladium-catalyzed aminocarbonylation of aryl triflates is an effective method for forming Weinreb amides. acs.org This could be adapted to synthesize analogs of the target compound from corresponding phenolic precursors.
Reductive Alkynylation: Bimetallic iridium and copper-catalyzed reductive alkynylation has been used to transform lactams into valuable alkaloid precursors. researchgate.net Applying similar catalytic systems to the Weinreb amide could open pathways to novel ketones and other functionalized molecules.
A summary of potential catalytic approaches is presented in Table 1.
| Catalyst System | Potential Transformation | Resulting Structure |
| Ruthenium (Ru) | Intramolecular C-H Activation/Annulation | Polycyclic Heterocycles |
| Palladium (Pd) | Aminocarbonylation of Aryl Triflates | Weinreb Amide Analogs |
| Iridium/Copper (Ir/Cu) | Reductive Alkynylation | Functionalized Ketones |
Development of Greener and More Sustainable Synthesis Protocols
In line with the principles of green chemistry, future research must prioritize the development of environmentally benign synthetic methods.
Sustainable Solvents and Reagents: The use of hazardous organic solvents is a major drawback of many current synthetic protocols. Research into using greener alternatives is crucial. Studies have demonstrated the utility of deep eutectic solvents (DES), ionic liquids, or simply water for the synthesis of related heterocyclic compounds like benzimidazoles. mdpi.comnih.gov Screening for effective and environmentally friendly solvents, such as 4-formylmorpholine (4FM) which has been identified as a greener alternative to DMF for other amides, could significantly reduce the environmental impact of synthesis. mdpi.com Transition-metal-free, one-pot methods for Weinreb amide synthesis also represent a significant step toward sustainability. organic-chemistry.org
Energy-Efficient Methodologies: Microwave-assisted and solvent-free synthesis are promising areas for exploration. mdpi.comresearchgate.net These techniques can dramatically reduce reaction times, energy consumption, and the use of volatile organic solvents. Applying microwave irradiation to the coupling reaction between 2-benzyloxybenzoic acid and N,O-dimethylhydroxylamine could lead to a more efficient and sustainable protocol.
Key areas for developing greener protocols are outlined below:
Solvent Replacement: Investigating aqueous media, ionic liquids, and deep eutectic solvents.
Catalyst Choice: Focusing on abundant and non-toxic metal catalysts or organocatalysis.
Process Intensification: Employing microwave-assisted synthesis or continuous flow reactors to reduce energy consumption and improve efficiency. rsc.org
Advanced Mechanistic Studies using Cutting-Edge Spectroscopic and Computational Techniques
A deep understanding of the structural, electronic, and reactive properties of this compound is essential for its rational application in synthesis and materials science.
Spectroscopic Analysis: Advanced spectroscopic techniques can provide detailed structural information. While standard techniques like ¹H and ¹³C NMR are routine, future studies could employ two-dimensional NMR (e.g., NOESY) to probe the conformational preferences and through-space interactions between the benzyloxy group and the Weinreb amide moiety. nih.gov Variable temperature NMR studies could elucidate the rotational barriers around the amide C-N bond and the C-O bond of the benzyloxy group.
Computational Modeling: Density Functional Theory (DFT) calculations are powerful tools for investigating molecular properties and reaction mechanisms. tandfonline.com For this compound, DFT could be used to:
Predict Molecular Geometry: Determine the most stable conformations and the influence of the bulky ortho-substituent on the planarity of the amide group.
Analyze Electronic Structure: Calculate the molecular electrostatic potential, HOMO-LUMO energy gap, and natural bond orbital (NBO) analysis to understand the molecule's reactivity and intermolecular interaction potential. tandfonline.comnih.gov
Model Reaction Pathways: Elucidate the mechanisms of catalytic C-H activation or nucleophilic addition to the amide, providing insights that can guide the design of new reactions and catalysts. nih.govrsc.org
Combining experimental results with computational analysis will provide a comprehensive understanding of the molecule's behavior. nih.gov
Design and Synthesis of Advanced Materials Based on the Compound's Structural Motifs
The rigid benzamide core and the presence of two distinct phenyl rings make this compound an attractive building block for advanced materials.
Functional Polymers: The benzamide linkage is the defining feature of aramids (aromatic polyamides), a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. mdpi.com Future research could focus on incorporating the this compound motif into novel polymer architectures. The bulky benzyloxy side group could be used to tune polymer properties, such as solubility and processability, by disrupting the strong interchain hydrogen bonds typical of aramids. mdpi.com The Weinreb amide itself can be converted into other functionalities, such as ketones, which can then be used as monomers for polymerization.
Self-Assembling Systems and Supramolecular Chemistry: The combination of hydrogen bond accepting (amide oxygen, ether oxygen) and donating (potential C-H donors) sites, along with multiple aromatic rings capable of π-π stacking, makes the molecule a candidate for designing self-assembling systems. These could form ordered structures like liquid crystals or organogels.
Bioactive Scaffolds: The benzamide structural motif is present in numerous pharmaceuticals and biologically active compounds. researchgate.netnih.govresearchgate.net The unique substitution pattern of this compound could serve as a starting point for the design and synthesis of new classes of compounds with potential applications in medicine, for example, as enzyme inhibitors or receptor ligands. tandfonline.comrsc.org
Potential applications in materials science are summarized in Table 2.
| Material Class | Potential Application | Key Structural Feature |
| Aromatic Polymers | High-performance plastics, fibers | Rigid benzamide backbone |
| Supramolecular Gels | Smart materials, drug delivery | Aromatic stacking, H-bonding |
| Bioactive Molecules | Pharmaceuticals, agrochemicals | Substituted benzamide core |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic yield of 2-Benzyloxy-N-methoxy-N-methylbenzamide?
- Methodological Answer : Synthesis optimization involves selecting appropriate reagents, controlling reaction conditions, and refining purification steps. For example, using O-benzyl hydroxylamine hydrochloride as a starting material, sodium carbonate to maintain alkaline conditions, and dichloromethane as a solvent can improve reaction efficiency . Scaling reactions to 125 mmol (as demonstrated in ) may enhance reproducibility. Purification via recrystallization (e.g., methanol) or column chromatography is critical for isolating high-purity products. Monitoring reaction progress with TLC or HPLC ensures intermediates are minimized.
Q. Which characterization techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions. For example, aromatic protons in the benzyloxy group appear as distinct doublets (δ 7.3–7.5 ppm), while N-methoxy and N-methyl groups show singlets near δ 3.2–3.5 ppm .
- HPLC : High-performance liquid chromatography (HPLC) with >95% purity thresholds ensures compound integrity .
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular weight (e.g., calculated vs. observed m/z) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Risk Assessment : Conduct hazard analyses for reagents like dichloromethane and sodium pivalate, referencing guidelines from Prudent Practices in the Laboratory .
- Mutagenicity : Ames II testing (as in ) indicates moderate mutagenicity; use fume hoods and PPE (gloves, lab coats) during handling.
- Waste Management : Segregate organic waste and dispose via certified chemical waste services to comply with environmental regulations .
Advanced Research Questions
Q. How can crystallographic data inconsistencies for this compound be resolved?
- Methodological Answer :
- Software Tools : Use SHELXL for refining small-molecule structures and SHELXD for phase resolution. For twinned crystals, employ TWIN/BASF commands in SHELXL to model twin domains .
- Data Collection : High-resolution synchrotron data (e.g., 0.8 Å) reduces noise. Validate hydrogen bonding networks using OLEX2 or Mercury .
- Example : A study on similar benzamides reported resolving twinning via SHELXE pipelines, achieving R1 values < 5% .
Q. How to address contradictions in biological activity data for this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy, trifluoromethyl) and evaluate IC values. demonstrated that 3,4,5-trimethoxy derivatives (e.g., compound 1y ) showed enhanced anti-inflammatory activity (33% yield, 96.9% HPLC purity) compared to non-substituted analogs.
- Statistical Analysis : Use ANOVA to compare biological replicates and identify outliers. Confounding factors like solubility (e.g., DMSO concentration) must be standardized .
Q. What experimental strategies are recommended for studying the metabolic pathways of this compound?
- Methodological Answer :
- Isotopic Labeling : Introduce C or H isotopes at the benzyloxy group to track metabolic cleavage via LC-MS/MS.
- In Vitro Models: Use hepatic microsomes (e.g., human CYP450 enzymes) to identify oxidation products. For example, highlights oxidation of similar amides to carboxylic acids under cytochrome P450 conditions.
- Mechanistic Probes : Co-administer enzyme inhibitors (e.g., ketoconazole for CYP3A4) to elucidate dominant metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
